molecular formula C8H4N4O2 B1375848 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid CAS No. 1315363-86-0

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid

Cat. No. B1375848
M. Wt: 188.14 g/mol
InChI Key: MOKPOWWDCQRHBW-UHFFFAOYSA-N
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Description

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a chemical compound with the molecular weight of 188.15 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is 1S/C8H4N4O2/c9-1-5-2-10-7-6 (8 (13)14)3-11-12 (7)4-5/h2-4H, (H,13,14) . This indicates that the compound has 8 carbon atoms, 4 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a powder at room temperature . The compound has a molecular weight of 188.15 .

Scientific Research Applications

Summary of the Application

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid derivatives have been synthesized and evaluated for their anticancer efficacy against three cancer cell lines: HepG-2, MCF-7, and Hela . These compounds have shown promising results in inhibiting the CDK-2 enzyme, which plays a crucial role in cell cycle regulation .

Methods of Application or Experimental Procedures

The compounds were tested in vitro for their anticancer efficacy. The most efficient anticancer compounds were further evaluated against the CDK-2 enzyme using the HepG-2 cancer cell line .

Results or Outcomes

Compounds 6b and 6i demonstrated the most effective inhibitory activity against CDK-2, with IC 50 values of 0.199±0.005 μg/ml and IC 50 =0.206±0.007 μg/ml, respectively . In cell cycle assay, compounds 6b, 6f and 6i arrest cell cycle at G2/M, G1/S and G2/M phases, respectively .

2. Antifungal Applications

Summary of the Application

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid derivatives have been synthesized and evaluated for their antifungal activities against various fungal strains .

Methods of Application or Experimental Procedures

The compounds were tested in vitro for their antifungal activities against C. albicans, A. niger, A. fumigates, P. chrysogenum and F. oxysporum .

Results or Outcomes

The results of the antifungal activities of the tested compounds are not provided in the source .

properties

IUPAC Name

6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c9-1-5-2-10-7-6(8(13)14)3-11-12(7)4-5/h2-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKPOWWDCQRHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid

CAS RN

1315363-86-0
Record name 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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